molecular formula C23H27N3O4 B11434658 2-(3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide

2-(3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide

Cat. No.: B11434658
M. Wt: 409.5 g/mol
InChI Key: RPTABTOWZKLNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. The key steps include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 3,5-dimethylphenoxy group: This step often involves nucleophilic substitution reactions.

    Introduction of the acetamide group: This can be done through amidation reactions using suitable amine and acylating agents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to ring-opening or amine formation.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions (e.g., acidic or basic) are commonly employed.

Major Products:

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines or reduced heterocyclic compounds.

    Substitution: Various substituted aromatic or heterocyclic derivatives.

Scientific Research Applications

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology: : It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.

Industry: : The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylphenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
  • 2-(3,5-dimethylphenoxy)-N-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide
  • 2-(3,5-dimethylphenoxy)-N-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide

Uniqueness: : The unique combination of the 3,5-dimethylphenoxy group and the 4-methoxyphenyl-1,2,4-oxadiazole moiety in 2-(3,5-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide provides distinct chemical properties and potential biological activities that may not be present in similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C23H27N3O4/c1-15(2)26(22(27)14-29-20-11-16(3)10-17(4)12-20)13-21-24-23(25-30-21)18-6-8-19(28-5)9-7-18/h6-12,15H,13-14H2,1-5H3

InChI Key

RPTABTOWZKLNAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)OC)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.